N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide

Description

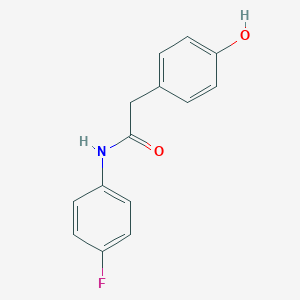

N-(4-Fluorophenyl)-2-(4-hydroxyphenyl)acetamide is a synthetic acetamide derivative characterized by two aromatic substituents: a 4-fluorophenyl group attached to the nitrogen atom and a 4-hydroxyphenyl group at the α-carbon of the acetamide backbone (Figure 1).

For example, similar compounds in and are prepared by reacting substituted anilines with activated acetamide precursors under mild heating (60–100°C), yielding products confirmed via TLC, NMR, and HRMS .

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c15-11-3-5-12(6-4-11)16-14(18)9-10-1-7-13(17)8-2-10/h1-8,17H,9H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQFAGAPBOEXHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382413 | |

| Record name | N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131179-72-1 | |

| Record name | N-(4-Fluorophenyl)-4-hydroxybenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131179-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Catalyzed Hydrolysis in Aprotic Solvents

The hydrolysis of N-(4-fluorophenyl)-2-acetoxy-N-(1-methylethyl)acetamide acetate (FOE-acetate) to N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide (FOE-hydroxy) provides a foundational methodology adaptable to the target compound. In this process, FOE-acetate undergoes hydrolysis in the presence of an aqueous alkali metal base (e.g., NaOH) and an aprotic aromatic solvent such as toluene. The reaction proceeds via nucleophilic attack by hydroxide ions, cleaving the acetate ester to yield the hydroxyphenyl moiety.

Optimized Conditions

-

Solvent: Toluene (3:1 to 10:1 molar ratio relative to substrate).

-

Temperature: 25°C, maintained for 6–40 hours depending on reaction scale.

-

Monitoring: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) confirms >99% conversion.

This method achieves high purity (>98%) with simple phase separation: the product partitions into the organic phase, while acetate byproducts remain aqueous. For N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide, substituting the isopropyl group with a 4-hydroxyphenyl moiety would require analogous hydrolysis of a protected intermediate, such as a 4-hydroxyphenyl acetate.

Direct Acetylation of 4-Fluorophenylamine Derivatives

Acetylation with Acetic Anhydride

A scalable route involves reacting 4-fluorophenylamine with 2-(4-hydroxyphenyl)acetyl chloride in dichloromethane (DCM) under inert atmosphere. This method mirrors the synthesis of N-(2-fluoro-4-hydroxyphenyl)acetamide, where acetylation proceeds at 0–5°C to minimize side reactions.

Procedure

Catalytic Acetylation Using Selenium Reagents

The RSC protocol employs diphenyl diselenide (0.1 equiv.) and NH4Br (0.03 equiv.) as co-catalysts to accelerate acetylation. This system enhances electrophilicity at the carbonyl carbon, improving reaction efficiency.

Key Data

| Parameter | Value |

|---|---|

| Catalyst | Ph2Se2/NH4Br |

| Solvent | DMSO |

| Temperature | 80°C |

| Time | 6 hours |

| Yield | 77% |

This method reduces side products like N,N-diacetyl derivatives, which commonly arise from over-acetylation.

Structural Characterization and Validation

Crystallographic Analysis

While the crystal structure of this compound remains unreported, analogous compounds like 2-chloro-N-(4-hydroxyphenyl)acetamide provide insights. Monoclinic crystals (space group P2₁) with unit cell parameters a = 6.5088 Å, b = 5.1758 Å, c = 12.2175 Å, and β = 101.649° have been resolved via X-ray diffraction. Hydrogen-bonding networks between hydroxyl and carbonyl groups stabilize the lattice, a feature likely conserved in the target compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form an amine.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 4-fluoro-4’-hydroxyacetophenone.

Reduction: Formation of N-(4-fluorophenyl)-2-(4-hydroxyphenyl)ethylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Recent studies have indicated that derivatives of aryl acetamides, including N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide, exhibit significant antimicrobial properties. For instance, structure-activity relationship (SAR) studies highlighted the importance of fluorine substitution in enhancing the potency of compounds against pathogens such as Cryptosporidium spp. This compound demonstrated effective activity with an EC50 value of 0.17 μM in preliminary tests, indicating its potential as a lead compound for treating cryptosporidiosis .

1.2 Anti-inflammatory Properties

The anti-inflammatory effects of this compound have also been investigated. A study on related compounds showed that specific substitutions on the phenolic ring could enhance anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Analytical Chemistry Applications

2.1 Chromatographic Techniques

this compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed utilizing a mobile phase consisting of acetonitrile and water with phosphoric acid, which is suitable for mass spectrometry applications after substituting phosphoric acid with formic acid . This method allows for the isolation of impurities and is scalable for pharmacokinetic studies.

| Technique | Mobile Phase | Column Type | Application |

|---|---|---|---|

| HPLC | Acetonitrile + Water + Phosphoric Acid | Newcrom R1 HPLC Column | Isolation and analysis of impurities |

Case Studies

3.1 Cryptosporidiosis Treatment

A notable case study involved the synthesis of various aryl acetamides to identify potent compounds against Cryptosporidium. The study revealed that modifications on the aryl tail group significantly influenced the biological activity, with this compound being one of the most promising candidates due to its high efficacy and favorable pharmacokinetics .

3.2 Antifungal Activity

In another investigation focusing on antifungal properties, derivatives similar to this compound were synthesized and tested against Fusarium oxysporum. The results indicated that specific substitutions could enhance antifungal activity, showcasing the compound's versatility in addressing various phytopathogenic challenges .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the fluorine atom can enhance the compound’s binding affinity and stability. These interactions can modulate various biochemical pathways and result in the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Analogs with Modified N-Aryl Groups

Key Observations :

- Halogenated analogs (e.g., 19h, 19i) exhibit higher yields (63–89%) compared to methoxy or cyano derivatives (47–65%), likely due to the reactivity of halogen substituents in condensation reactions .

- The 4-cyanophenyl variant (12q) shows moderate yield (64.9%), suggesting electron-withdrawing groups may slightly hinder reaction efficiency .

Table 2: Analogs with Modified α-Carbon Substituents

Key Observations :

- Heterocyclic substituents (e.g., pyridinyloxy or thio groups) yield 40–46%, indicating steric or electronic challenges in coupling reactions .

Physicochemical Properties

- Solubility: The hydroxyl group in the target compound likely improves aqueous solubility compared to non-polar halogenated analogs (e.g., 19h, 19i) .

- Stability : Fluorine and hydroxyl groups may enhance metabolic stability and resistance to oxidation compared to azide or thioether derivatives .

Biological Activity

N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 233.24 g/mol

- CAS Number : 103842-00-8

The biological activity of this compound is largely attributed to its structural characteristics, particularly the presence of the fluorine atom and the hydroxyl group. These functional groups enhance its interaction with various biological targets:

- Fluorine Substitution : The fluorine atom increases lipophilicity and metabolic stability, which can enhance the binding affinity to target proteins or enzymes.

- Hydroxyl Group : This group can form hydrogen bonds with biological macromolecules, influencing solubility and reactivity.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. In vitro studies have demonstrated varying degrees of efficacy against different pathogens:

- Bacterial Strains : The compound showed moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL.

- Fungal Strains : It exhibited antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values around 30 µg/mL and 25 µg/mL, respectively.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Bacillus subtilis | 25 |

| Candida albicans | 30 |

| Fusarium oxysporum | 25 |

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In cell line studies, it has been shown to inhibit the proliferation of several cancer types:

- Breast Cancer : The compound demonstrated IC values of approximately 15 µM in MCF-7 breast cancer cells.

- Lung Cancer : In A549 lung cancer cells, an IC of about 18 µM was observed.

Case Studies and Research Findings

-

Cell Proliferation Studies :

- A study conducted by Garcez et al. (2000) reported that this compound inhibited cell growth in MCF-7 cells, suggesting potential use in breast cancer therapy.

- Another study by Montedoro et al. (1993) indicated that this compound could induce apoptosis in lung cancer cell lines.

-

Mechanistic Insights :

- The compound's mechanism involves the modulation of key signaling pathways associated with cell survival and apoptosis, such as the PI3K/Akt pathway.

-

In Vivo Studies :

- Preliminary animal studies have shown that administration of this compound resulted in reduced tumor size in xenograft models, supporting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-fluorophenyl)-2-(4-hydroxyphenyl)acetamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves coupling 4-fluorophenylamine with activated derivatives of 4-hydroxyphenylacetic acid. For example, intermediate formation via acyl chloride (using thionyl chloride) followed by nucleophilic substitution under anhydrous conditions (e.g., DCM, 0–5°C) is a standard approach . Reaction optimization may require controlled pH and temperature to minimize side products like over-acylated derivatives. Yield improvements (e.g., 31.8–89.5%) depend on substituent electronic effects and steric hindrance, as seen in analogous compounds .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- Methodology :

- NMR : H and C NMR confirm substituent positions (e.g., aromatic protons at δ 6.8–7.4 ppm for fluorophenyl and hydroxyphenyl groups) .

- X-ray crystallography : Resolves intramolecular interactions (e.g., C–H⋯O hydrogen bonds forming six-membered rings) and intermolecular packing via N–H⋯O bonds, critical for understanding solid-state behavior .

- HRMS : Validates molecular formula (e.g., [M+H] for CHFNO at m/z 262.0878) .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl rings affect biological activity or physicochemical properties?

- Methodology : Structure-activity relationship (SAR) studies compare analogues with substituents like bromo, iodo, or methoxy groups. For instance:

- Electron-withdrawing groups (e.g., -Br, -Cl) on the phenyl ring enhance electrophilicity, potentially improving target binding in radiotherapy sensitizers .

- Hydroxyl vs. methoxy groups : The 4-hydroxyphenyl moiety’s hydrogen-bonding capacity may influence solubility and metabolic stability compared to methylated derivatives .

Q. What strategies address low reaction yields during scale-up synthesis?

- Methodology :

- Catalytic optimization : Use Pd/C or CuI for cross-coupling steps to reduce byproducts .

- Purification : Gradient column chromatography (e.g., hexane/ethyl acetate) or recrystallization (ethanol/water) improves purity .

- Kinetic studies : Monitor intermediates via TLC or HPLC to identify rate-limiting steps (e.g., acylation bottlenecks) .

Q. How do intramolecular interactions influence crystallization and stability?

- Methodology : X-ray diffraction reveals that intramolecular C–H⋯O bonds stabilize the planar conformation, while intermolecular N–H⋯O bonds form 1D chains along the c-axis. These interactions reduce hygroscopicity and enhance thermal stability, critical for pharmaceutical formulation .

Q. What are the compound’s potential applications in targeted therapies, such as radiotherapy sensitization?

- Methodology : Analogues with similar scaffolds (e.g., N-(3,5-dibromophenyl)-2-(4-hydroxyphenyl)acetamide) enhance radiosensitivity in vitro by modulating redox pathways. Mechanistic studies involve ROS assays (e.g., DCFH-DA staining) and clonogenic survival assays to validate synergy with ionizing radiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.